1-(1h-Imidazol-1-yl)-2-(3-methoxybenzyl)-3,3-dimethylbutan-1-one
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Overview
Description
1-(1h-Imidazol-1-yl)-2-(3-methoxybenzyl)-3,3-dimethylbutan-1-one is a synthetic organic compound that features an imidazole ring, a methoxybenzyl group, and a dimethylbutanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1h-Imidazol-1-yl)-2-(3-methoxybenzyl)-3,3-dimethylbutan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the methoxybenzyl group: This step might involve a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and an appropriate catalyst.
Formation of the dimethylbutanone moiety: This could be synthesized through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1h-Imidazol-1-yl)-2-(3-methoxybenzyl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(1h-Imidazol-1-yl)-2-(3-methoxybenzyl)-3,3-dimethylbutan-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The methoxybenzyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(1h-Imidazol-1-yl)-2-phenylethanone: Similar structure but lacks the methoxy group and the dimethylbutanone moiety.
1-(1h-Imidazol-1-yl)-3,3-dimethylbutan-1-one: Similar but without the methoxybenzyl group.
2-(3-methoxybenzyl)-3,3-dimethylbutan-1-one: Lacks the imidazole ring.
Uniqueness
1-(1h-Imidazol-1-yl)-2-(3-methoxybenzyl)-3,3-dimethylbutan-1-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89372-61-2 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-imidazol-1-yl-2-[(3-methoxyphenyl)methyl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)15(16(20)19-9-8-18-12-19)11-13-6-5-7-14(10-13)21-4/h5-10,12,15H,11H2,1-4H3 |
InChI Key |
WHBFPDLPXHXMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC(=CC=C1)OC)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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